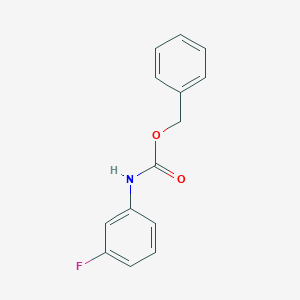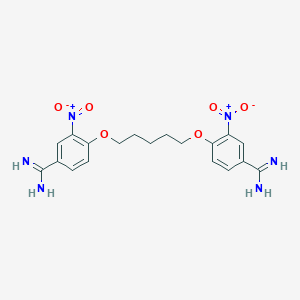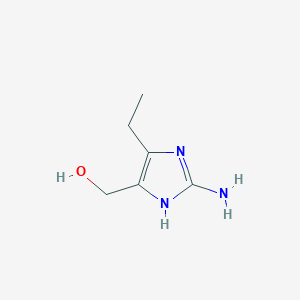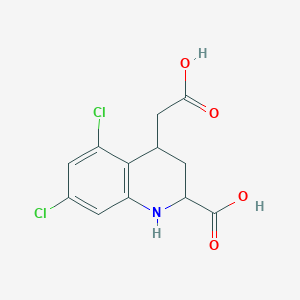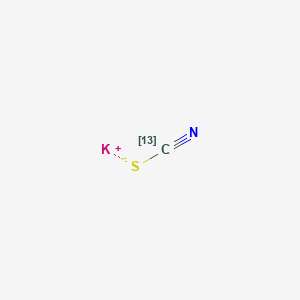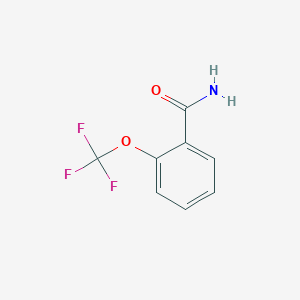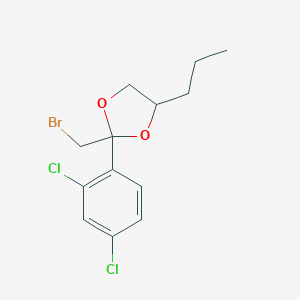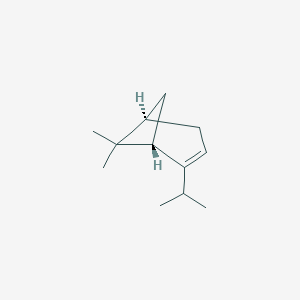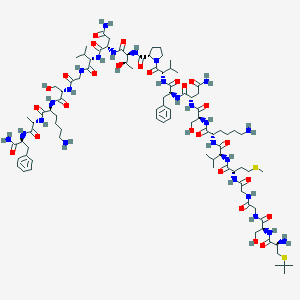
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcitonin gene-related peptide (CGRP) is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a 37-amino acid peptide that is derived from the calcitonin gene and is involved in a variety of physiological processes, including pain transmission, cardiovascular regulation, and inflammation. CGRP has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases. In
作用機序
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- acts on the Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- receptor, a G protein-coupled receptor that is expressed on a variety of cell types. Binding of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- to the receptor activates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of downstream targets, resulting in the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-.
生化学的および生理学的効果
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been shown to have a variety of biochemical and physiological effects that are similar to those of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. These include vasodilation, inhibition of platelet aggregation, modulation of immune function, and regulation of pain transmission. The peptide has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- in lab experiments is its ability to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in a controlled manner. The peptide can be used to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- without the confounding factors associated with endogenous Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. However, one limitation of using the peptide is that it may not fully replicate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor that occur in vivo.
将来の方向性
There are several potential future directions for research on Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)-. One area of interest is the development of novel therapeutic agents based on the structure of the peptide. Another area of research is the investigation of the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in the pathogenesis of various diseases, including migraine, arthritis, and cardiovascular disease. Finally, further studies are needed to elucidate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, and to identify potential therapeutic targets for the treatment of diseases associated with Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- dysregulation.
Conclusion
In conclusion, Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that has been developed as a tool for investigating the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. The peptide has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, and has been used extensively in scientific research to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor. While there are limitations to using the peptide in lab experiments, it remains a valuable tool for investigating the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in various diseases and for identifying potential therapeutic targets for the treatment of these diseases.
合成法
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that is produced by solid-phase peptide synthesis. The peptide is assembled on a resin support using standard Fmoc chemistry, and the t-butyl-cysteine residue is introduced using a thioether linkage. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
科学的研究の応用
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been used extensively in scientific research to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. It has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, including vasodilation, pain transmission, and inflammation. The peptide has also been used to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, as well as to identify potential therapeutic targets for the treatment of diseases such as migraine, arthritis, and cardiovascular disease.
特性
CAS番号 |
137908-73-7 |
|---|---|
製品名 |
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- |
分子式 |
C92H149N25O26S2 |
分子量 |
2085.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-tert-butylsulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |
InChI |
InChI=1S/C92H149N25O26S2/c1-47(2)71(88(140)101-42-70(126)104-63(44-119)85(137)105-55(28-19-21-32-93)79(131)102-50(7)76(128)107-58(75(98)127)36-52-24-15-13-16-25-52)113-84(136)61(39-67(97)123)110-90(142)74(51(8)121)116-87(139)65-30-23-34-117(65)91(143)73(49(5)6)115-83(135)59(37-53-26-17-14-18-27-53)108-82(134)60(38-66(96)122)109-86(138)64(45-120)112-80(132)56(29-20-22-33-94)106-89(141)72(48(3)4)114-81(133)57(31-35-144-12)103-69(125)41-99-68(124)40-100-78(130)62(43-118)111-77(129)54(95)46-145-92(9,10)11/h13-18,24-27,47-51,54-65,71-74,118-121H,19-23,28-46,93-95H2,1-12H3,(H2,96,122)(H2,97,123)(H2,98,127)(H,99,124)(H,100,130)(H,101,140)(H,102,131)(H,103,125)(H,104,126)(H,105,137)(H,106,141)(H,107,128)(H,108,134)(H,109,138)(H,110,142)(H,111,129)(H,112,132)(H,113,136)(H,114,133)(H,115,135)(H,116,139)/t50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-/m0/s1 |
InChIキー |
WATQXYHVKWACLE-XACTVAOOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CSC(C)(C)C)N)O |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
その他のCAS番号 |
137908-73-7 |
配列 |
XSGGMVKSNFVPTNVGSKAF |
同義語 |
(But-Cys18)(19-37)-fragment betaCGRP betaCGRP (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-cysteine(18)- t-butyl-Cys(18)-CGRP (19-37) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
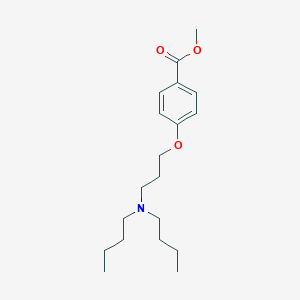
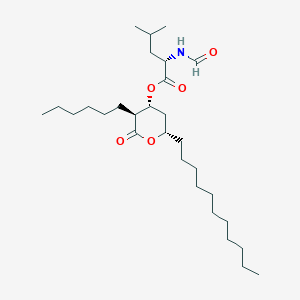
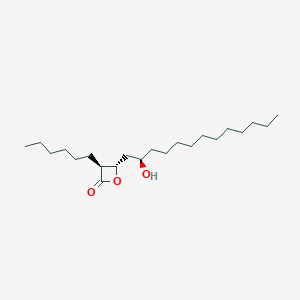
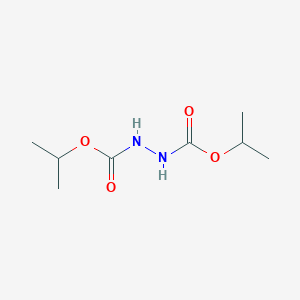
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
